5,7-Dichloro-3,4-diphenylcinnoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3,4-diphenylcinnoline typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of 2,3-dichloro-1,4-diphenylbutane-1,4-dione with hydrazine hydrate . The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3,4-diphenylcinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
5,7-Dichloro-3,4-diphenylcinnoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3,4-diphenylcinnoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-3,4-diphenylquinoline
- 5,7-Dichloro-3,4-diphenylpyridine
- 5,7-Dichloro-3,4-diphenylpyrazine
Uniqueness
5,7-Dichloro-3,4-diphenylcinnoline is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C20H12Cl2N2 |
---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
5,7-dichloro-3,4-diphenylcinnoline |
InChI |
InChI=1S/C20H12Cl2N2/c21-15-11-16(22)19-17(12-15)23-24-20(14-9-5-2-6-10-14)18(19)13-7-3-1-4-8-13/h1-12H |
InChI Key |
VXSVEISEWJKMRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC3=C2C(=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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